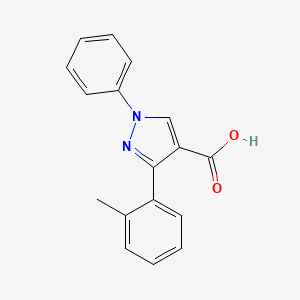
3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Spectral Studies
- Pyrazole-4-carboxylic acid derivatives, including compounds related to 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, have been extensively studied for their structural and spectral properties. These investigations often combine experimental techniques like NMR, FT-IR spectroscopy, and X-ray diffraction with theoretical studies using density functional theory (DFT) (Viveka et al., 2016).
Functionalization Reactions
- Functionalization reactions of similar pyrazole carboxylic acids have been explored, focusing on reactions with aminophenols and other derivatives. These studies are crucial for understanding the chemical reactivity and potential applications of these compounds (Yıldırım & Kandemirli, 2006).
Optical Nonlinearity and Potential NLO Materials
- N-substituted pyrazole carboxylates, related to the compound , have been synthesized and evaluated for their optical nonlinearity using techniques like the z-scan technique. These compounds show potential for optical limiting applications, which are important in photonics and laser technology (Chandrakantha et al., 2013).
Molecular Conformation and Hydrogen Bonding
- Studies on pyrazole dicarboxylate derivatives have provided insights into their molecular conformation and hydrogen bonding patterns. Such research is fundamental for understanding the crystal engineering and material properties of these compounds (Asma et al., 2018).
Synthesis of Biologically Active Compounds
- The synthesis of 3-phenyl-1H-pyrazole derivatives, including processes and optimization methods, has been researched for developing biologically active compounds. This area of research is significant in medicinal chemistry, especially for creating novel therapeutics (Liu, Xu, & Xiong, 2017).
Antibacterial Activities of Metal Complexes
- Metal complexes using phenyl substituted pyrazole carboxylates have been synthesized and tested for their antibacterial activities. Such studies contribute to the development of new antimicrobial agents (Liu et al., 2014).
Cancer Treatment Potential
- Pyrazole carboxylic acid derivatives have been explored as part of cancer treatment research, particularly in the context of Aurora kinase inhibitors. This highlights the potential therapeutic applications of these compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).
Corrosion Inhibition and Antimicrobial Applications
- Pyrazole derivatives have been investigated for their applications in corrosion inhibition and antimicrobial activities. This research is vital for industrial applications, especially in materials science and bioengineering (Sayed et al., 2018).
Properties
IUPAC Name |
3-(2-methylphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)16-15(17(20)21)11-19(18-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZZVNJBDDMPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

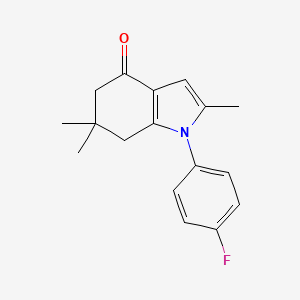
![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)
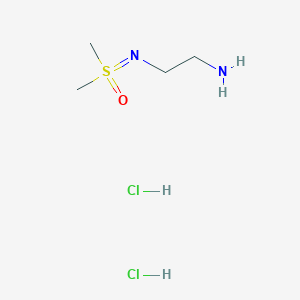
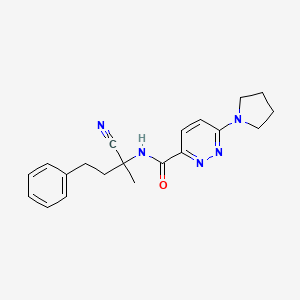
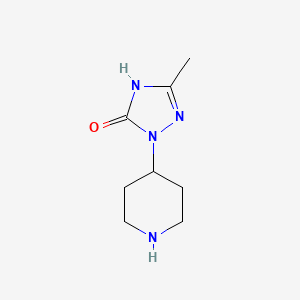

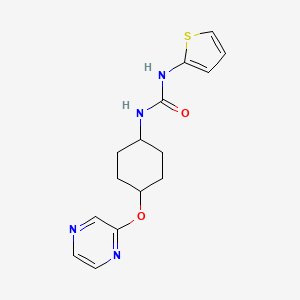
![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![1-(naphthalene-2-sulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B3010229.png)
![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)
![3-[2-oxo-2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3010231.png)

